

DA-8031: A Technical Guide on the Mechanism of Action

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Compound of Interest				
Compound Name:	DA-8031			
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Executive Summary

DA-8031 is a novel pharmaceutical agent investigated for the treatment of premature ejaculation. Its primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This targeted activity modulates the ejaculatory reflex, resulting in a clinically significant delay in ejaculation time. This document provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of **DA-8031**, including detailed experimental protocols and quantitative data analysis.

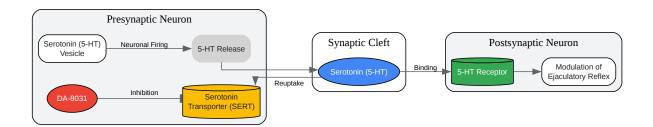
Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

DA-8031 is a potent and selective serotonin reuptake inhibitor (SSRI)[1][2]. Its therapeutic effect is primarily attributed to its high binding affinity and inhibitory activity at the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, **DA-8031** increases the concentration and duration of action of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced serotonergic signaling is believed to play a crucial role in the central regulation of the ejaculatory reflex.



Signaling Pathway

The mechanism involves the modulation of serotonergic pathways that influence the ejaculatory response.



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Figure 1: DA-8031 Mechanism of Action at the Synapse.

Quantitative Pharmacological Data

The selectivity of **DA-8031** for the serotonin transporter over other monoamine transporters is a key feature of its pharmacological profile.

Monoamine Transporter Binding Affinity

The binding affinity of **DA-8031** to human monoamine transporters was determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.



Transporter	Radioligand	DA-8031 Ki (nM)	Reference Compound	Reference Ki (nM)
Serotonin (SERT)	[3H]Citalopram	1.94	Imipramine	1.4
Norepinephrine (NET)	[3H]Nisoxetine	22,020	Desipramine	1.2
Dopamine (DAT)	[3H]WIN 35,428	77,679	GBR 12935	15.6
Data sourced from in vitro characterization studies.[1]				

Monoamine Reuptake Inhibition

The potency of **DA-8031** in inhibiting the reuptake of monoamines into rat brain synaptosomes was quantified by measuring the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Monoamine	DA-8031 IC50 (nM)	Reference Compound	Reference IC50 (nM)
Serotonin (5-HT)	6.52	Imipramine	4.8
Norepinephrine (NE)	30,200	Desipramine	3.5
Dopamine (DA)	136,900	GBR 12935	45.2
Data sourced from in vitro characterization studies.[1]			

Preclinical Efficacy in Animal Models

The in vivo efficacy of **DA-8031** in delaying ejaculation was demonstrated in established rat models of chemically induced ejaculation.



Effect on Ejaculation Latency in Rats

In a study examining the effects of acute oral administration of **DA-8031** on male rat sexual behavior, the following dose-dependent increase in ejaculation latency time was observed.

Treatment Group	Dose (mg/kg, p.o.)	Ejaculation Latency (seconds, mean ± SEM)
Vehicle	-	383 ± 41
DA-8031	10	450 ± 50
DA-8031	30	505 ± 45
DA-8031	100	605 ± 52
*P < 0.05 compared with vehicle.[2]		

Experimental Protocols
In Vitro Assays



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Figure 2: Workflow for the Monoamine Transporter Binding Assay.

- Objective: To determine the binding affinity of DA-8031 for serotonin, norepinephrine, and dopamine transporters.
- Materials:
 - Rat brain tissue (e.g., cortex, striatum).



- Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
- DA-8031 at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

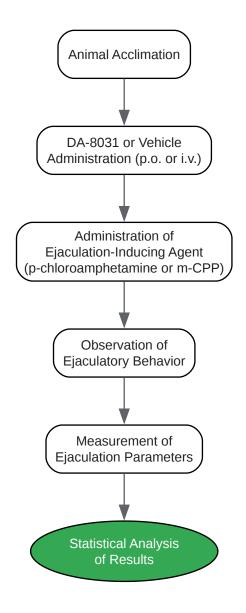
- Synaptosome Preparation: Rat brain tissue is homogenized in an appropriate buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
- Binding Reaction: Synaptosomes are incubated with a specific radioligand and varying concentrations of **DA-8031**. Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.
- Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **DA-8031** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
- Objective: To measure the potency of **DA-8031** in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.
- Materials:



- Rat brain synaptosomes.
- Radiolabeled monoamines: [3H]5-HT, [3H]NE, [3H]DA.
- DA-8031 at various concentrations.
- Krebs-Ringer buffer.
- Procedure:
 - Synaptosome Preparation: As described in the binding assay.
 - Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of **DA-8031**.
 - Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled monoamine.
 - Incubation: The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes).
 - Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
 - Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
 - Data Analysis: The IC50 value for the inhibition of monoamine reuptake is calculated.

In Vivo Assays





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